molecular formula C12H15N3O2S2 B2911753 N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide CAS No. 2034547-28-7

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide

Cat. No.: B2911753
CAS No.: 2034547-28-7
M. Wt: 297.39
InChI Key: RWQSNDLRFZMXSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide ( 2034547-28-7) is a chemical compound for research and development purposes. It has a molecular formula of C12H15N3O2S2 and an average molecular weight of 297.40 g/mol . This compound features a tetrahydropyrazolo[1,5-a]pyridine core structure linked to a thiophene-2-sulfonamide group, a motif present in various pharmacologically active molecules. Pyrazole and sulfonamide-containing scaffolds are of significant interest in medicinal chemistry and drug discovery, with documented research into their potential applications as kinase inhibitors and in other therapeutic areas . While specific biological data for this exact molecule is not available in the public domain, its structural profile suggests it is a valuable candidate for hit-to-lead optimization and exploratory biology. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on related chemical structures.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S2/c16-19(17,12-5-3-7-18-12)14-9-10-8-13-15-6-2-1-4-11(10)15/h3,5,7-8,14H,1-2,4,6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQSNDLRFZMXSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=CC=CS3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrahydropyrazolo[1,5-a]pyridine core.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Mechanism of Action

The mechanism of action of N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or proteins involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Target Compound : Contains a tetrahydro-pyrazolo[1,5-a]pyridine ring, which is a fused bicyclic system with partial saturation (4H,5H,6H,7H), reducing aromaticity compared to fully unsaturated analogs .
  • Compound 13a (): Features a tetrahydropyrimidinone core with a thiophene substituent. The imino (NH) and carbonyl (C=O) groups dominate its reactivity, contrasting with the sulfonamide in the target compound .
  • Compound 5b (): Based on a thiazolo[3,2-a]pyrimidinone scaffold, incorporating two sulfur atoms (thiazole and thiophene) and a carbonyl group, which increase polarity compared to the target’s sulfonamide .

Functional Groups

  • Compound 7a (): Contains a pyrazole-thiophene hybrid with cyano and amino groups, offering diverse hydrogen-bonding and π-stacking interactions absent in the target .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound C₁₁H₁₅N₃O₂S₂ 285.40 Not reported Sulfonamide, tetrahydro-pyrazolo-pyridine
2-Imino-4-phenyl-6-(thiophen-2-yl)-tetrahydropyrimidin-5(2H)one (13a) C₁₇H₁₈N₂O₅S 362.40 270–272 Imino (NH), carbonyl (C=O), thiophene
5b (Thiazolo[3,2-a]pyrimidinone) C₁₇H₁₇N₃O₃S₂ 395.47 85–87 Thiazole, carbonyl (C=O), thiophene
Diethyl 8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₂₆H₂₄N₄O₇ 504.50 243–245 Cyano, ester, nitro

Notes:

  • The target compound’s hydrogenated core likely reduces melting points compared to aromatic analogs (e.g., 13a’s 270–272°C).
  • Sulfonamides generally exhibit moderate solubility in polar solvents, contrasting with the high polarity of 5b’s thiazole-carbonyl system .

Spectral Data Analysis

Infrared (IR) Spectroscopy

  • Target Compound : Expected S=O stretches at 1150–1350 cm⁻¹ and N-H bends at ~3300 cm⁻¹ , characteristic of sulfonamides.
  • Compound 5b : Shows a strong C=O stretch at 1660 cm⁻¹ , absent in the target .

Nuclear Magnetic Resonance (NMR)

  • Target Compound : Pyrazolo-pyridine protons likely resonate at δ 2.5–4.0 ppm (saturated CH₂/CH groups), while thiophene protons appear at δ 6.8–7.5 ppm .
  • Compound 5b : Thiophene protons at δ 7.32–7.55 ppm and pyrimidine H-4/H-5 at δ 5.33–5.87 ppm , differing due to electronic effects of substituents.

Biological Activity

N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and related case studies.

Chemical Structure and Properties

The compound consists of a pyrazolo[1,5-a]pyridine moiety linked to a thiophene sulfonamide group. Its molecular formula is C12H12N4O2SC_{12}H_{12}N_{4}O_{2}S, with a molecular weight of approximately 284.32 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases and pathways related to cell proliferation and apoptosis.

  • Case Study : A related pyrazole compound was evaluated for its anticancer activity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. The findings indicated an IC50 value of 7.01 µM for MCF-7 cells, demonstrating substantial growth inhibition and induction of apoptosis through caspase activation pathways .

Anti-inflammatory Effects

The sulfonamide group in this compound may contribute to anti-inflammatory properties by modulating inflammatory mediators and pathways.

  • Research Findings : Preliminary investigations suggest that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing pro-inflammatory cytokine production.

Biological Activity Summary Table

Activity Type Target IC50 Value Mechanism
AnticancerMCF-7 Cell Line7.01 µMInduction of apoptosis via caspase activation
Anti-inflammatoryCOX EnzymesNot specifiedInhibition of inflammatory mediator production
Enzyme InhibitionVarious kinasesVariesModulation of signaling pathways involved in growth

Case Studies

  • Antitumor Activity : A study explored a series of pyrazolo derivatives for their antitumor activity against different cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant cytotoxicity and induced apoptosis in treated cells .
  • Inhibition Studies : Another investigation focused on the inhibition of Aurora-A kinase by related compounds, showing IC50 values as low as 0.067 µM. This suggests that this compound could potentially share similar inhibitory properties against key regulatory kinases involved in cancer progression .

Q & A

Basic: What are the common synthetic routes for N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)thiophene-2-sulfonamide, and how are intermediates validated?

The synthesis typically involves multi-step heterocyclic reactions. A key approach includes:

  • Schiff base formation : Condensation of primary amines (e.g., pyrazolo-pyridine derivatives) with sulfonamide-containing aldehydes under acidic conditions, followed by recrystallization in ethanol or DMF/water mixtures for purification .
  • Cyclization : Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes using formic acid derivatives as CO surrogates to form the pyrazolo-pyridine core .
  • Validation : Intermediates are characterized via IR (e.g., loss of NH2 peaks at ~3339 cm⁻¹ and appearance of imine peaks at 1550–1560 cm⁻¹) and NMR (e.g., methylene protons in the pyridinium chloride moiety at δ 3.2–4.1 ppm) .

Basic: How is the compound structurally characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • IR : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹ and pyrazole C-N vibrations at ~1600 cm⁻¹) .
    • NMR : ¹H NMR distinguishes aromatic protons in the thiophene-sulfonamide moiety (δ 7.1–7.8 ppm) and methylene bridges (δ 4.0–4.5 ppm). ¹³C NMR confirms quaternary carbons in the pyrazolo-pyridine ring (δ 140–160 ppm) .
  • X-ray crystallography : Resolves boat/envelope conformations in fused heterocycles (e.g., pyridinium chloride derivatives) and weak hydrogen bonding (C–H⋯N/S interactions) .

Advanced: How can researchers address contradictions in enzymatic assay data involving this compound?

Contradictions in enzyme inhibition (e.g., aminomethyltransferase or phosphodiesterase assays) may arise from:

  • Substrate specificity : Verify enzyme sources (e.g., human vs. bacterial 5,10-methylene-THF reductase) and co-factor dependencies (e.g., NADPH vs. tetrahydrofolate) .
  • Assay conditions : Optimize pH (6.5–7.5 for folate-dependent enzymes) and temperature (25–37°C) to mimic physiological environments. Use kinetic assays (e.g., Michaelis-Menten plots) to differentiate competitive vs. non-competitive inhibition .
  • Structural analogs : Compare with trifluoromethyl-substituted pyrazolo-pyrimidines, which may exhibit altered binding affinities due to electron-withdrawing effects .

Advanced: What methodological strategies optimize catalytic conditions for introducing sulfonamide groups into pyrazolo-pyridine scaffolds?

  • Solvent optimization : Use polar aprotic solvents (DMF, acetonitrile) to enhance nucleophilicity of sulfonamide intermediates. Avoid protic solvents, which may hydrolyze sulfonyl chlorides .
  • Catalyst selection : Palladium/copper systems (e.g., Pd(OAc)₂/CuI) for Ullmann-type couplings between bromopyrazolo-pyridines and thiophene-sulfonamides. Triethylamine or 3-picoline improves base stability during sulfonylation .
  • Temperature control : Maintain 80–100°C for heterocyclization to prevent side reactions (e.g., dimerization of nitroarenes) .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives targeting kinase inhibition?

  • Core modifications :
    • Pyrazolo-pyridine : Replace methylene bridges with ethynyl groups to enhance π-stacking with kinase ATP-binding pockets .
    • Sulfonamide substituents : Introduce electron-deficient aryl groups (e.g., 4-trifluoromethylphenyl) to improve hydrophobic interactions .
  • Biological evaluation :
    • Kinase profiling : Use broad-panel assays (e.g., KinomeScan) to identify off-target effects.
    • Docking studies : Align with crystal structures of kinase-ligand complexes (e.g., PDB: 3POZ) to predict binding modes. Validate with mutagenesis (e.g., gatekeeper residue mutations) .

Advanced: What analytical challenges arise in quantifying metabolic stability of this compound in hepatic microsomes?

  • Metabolite identification : Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the pyridine ring or sulfonamide cleavage). Compare retention times with synthetic standards .
  • Enzyme kinetics : Calculate intrinsic clearance (CLint) using substrate depletion assays. Account for species differences (e.g., human vs. rat CYP450 isoforms) .
  • Stability optimization : Introduce deuterium at labile positions (e.g., methylene bridges) to reduce first-pass metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.